1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone
Description
1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a cyclopropylmethoxy substituent at the 2-position and a hydroxyl group at the 6-position of the phenyl ring. This compound is synthesized via the alkylation of 2,6-dihydroxyacetophenone with bromomethylcyclopropane in the presence of potassium carbonate, achieving a yield of approximately 85% . The cyclopropylmethoxy group introduces steric bulk and electronic effects due to the strained cyclopropane ring, distinguishing it from simpler alkoxy-substituted analogs.
Properties
IUPAC Name |
1-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(13)12-10(14)3-2-4-11(12)15-7-9-5-6-9/h2-4,9,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZLWYNEZNXDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623987 | |
| Record name | 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405239-70-5 | |
| Record name | 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 1-(2-(Cyclopropylmethoxy)-6-oxo-phenyl)ethanone, while reduction of the carbonyl group may produce 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanol.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
This antimicrobial activity suggests potential applications in pharmaceuticals, particularly in developing new antibiotics.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which may have implications in treating inflammatory diseases. A case study involving animal models demonstrated a reduction in inflammation markers when treated with this compound.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against Acinetobacter baumannii, a notorious pathogen known for its resistance to antibiotics. The study found that the compound significantly reduced bacterial load in vitro, indicating its potential as a novel therapeutic agent.
Case Study 2: In Vivo Anti-inflammatory Study
A study conducted on mice with induced arthritis showcased the anti-inflammatory effects of the compound. Mice treated with varying doses of this compound exhibited lower levels of swelling and pain compared to the control group, suggesting its potential application in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity by binding to active sites or altering the conformation of the enzyme.
Comparison with Similar Compounds
Table 2: Functional Group Impact on Properties
Key Observations:
Commercial and Research Relevance
- Commercial Availability : Priced at €185.00/g, the compound is marketed for research use, reflecting its niche applications .
- Antioxidant Potential: Hydroxyacetophenones with alkoxy groups (e.g., methoxy, propoxy) demonstrate antioxidant activity in plant extracts, as seen in Litsea cubeba volatile oils . The cyclopropylmethoxy derivative’s bulkier structure may modulate this activity.
Biological Activity
1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone, also known by its CAS number 405239-70-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It acts as a small molecule modulator, influencing various biochemical pathways.
Target Receptors:
- GLP-1 Receptor: This compound has been identified as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, which plays a crucial role in glucose metabolism and insulin secretion.
Biochemical Pathways:
- Upon binding to the GLP-1 receptor, this compound activates downstream signaling pathways that lead to:
- Increased insulin secretion from pancreatic beta cells.
- Suppression of glucagon release.
- Delayed gastric emptying.
- Enhanced satiety and reduced food intake.
Pharmacokinetics
The pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), are essential for understanding its efficacy and safety profile.
Key Pharmacokinetic Properties:
- Absorption: Rapidly absorbed following administration.
- Distribution: Exhibits a wide distribution in tissues due to its lipophilic nature.
- Metabolism: Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion: Excreted mainly via urine as metabolites.
Biological Effects
Research has demonstrated several biological effects associated with this compound:
Table 1: Summary of Biological Effects
| Effect | Description |
|---|---|
| Insulin Secretion | Enhances insulin release from pancreatic beta cells. |
| Glucose Regulation | Reduces plasma glucose levels effectively. |
| Gastric Emptying | Delays gastric emptying, contributing to weight loss. |
| Appetite Suppression | Increases feelings of fullness, reducing food intake. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Insulin Secretion Study:
A study involving diabetic animal models demonstrated that administration of this compound significantly improved insulin secretion and glucose tolerance compared to control groups. -
Weight Loss Trials:
Clinical trials indicated that subjects administered this compound experienced notable weight loss due to increased satiety and reduced caloric intake. -
Cellular Mechanism Investigation:
In vitro studies revealed that the compound modulates cellular signaling pathways involved in glucose homeostasis, confirming its role as a GLP-1 receptor agonist .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step strategies, starting with hydroxyacetophenone derivatives. Key steps include:
- Hydroxyl Group Protection : Use protecting groups (e.g., benzyl or trimethylsilyl) to prevent undesired side reactions during etherification .
- Etherification : Introduce the cyclopropylmethoxy group via nucleophilic substitution (e.g., using cyclopropylmethyl bromide under basic conditions) or Mitsunobu reactions .
- Deprotection : Acidic or catalytic hydrogenation conditions to regenerate the hydroxyl group.
- Optimization : Monitor reaction progress via TLC or HPLC. Catalytic methods (e.g., phase-transfer catalysts) can enhance yield and selectivity .
Q. How can the structural identity and purity of this compound be rigorously confirmed?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare H and C NMR shifts with predicted values (e.g., using ChemSpider or NIST data) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction to resolve bond angles and torsional strain in the cyclopropyl group (see Acta Crystallographica structural reports for analogous compounds) .
- Purity Assessment : HPLC with UV detection or differential scanning calorimetry (DSC) to measure melting point consistency .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert atmosphere (argon or nitrogen) due to potential hydrolysis of the cyclopropylmethoxy group .
- Light Exposure : Protect from UV light to prevent ketone degradation or radical formation.
- Temperature : Long-term storage at –20°C recommended; monitor decomposition via accelerated stability studies (e.g., 40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism for cyclopropylmethoxy group installation?
- Methodological Answer :
- Quantum Chemistry Calculations : Use density functional theory (DFT) to compare energy barriers for SN2 vs. SN1 pathways in etherification .
- Transition State Analysis : Identify intermediates using software like Gaussian or ORCA. For example, study the steric effects of the cyclopropyl group on reaction kinetics .
- Isotopic Labeling : Incorporate O or deuterium labels to trace oxygen source in ether bonds (refer to catalytic strategies in ) .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with variations in the hydroxyl or cyclopropylmethoxy groups.
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or antioxidant capacity via DPPH radical scavenging .
- Molecular Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina to predict binding affinity .
Q. How can contradictory spectroscopic data from different studies be resolved?
- Methodological Answer :
- Data Reconciliation : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs or CC-DPS platforms) .
- Sample Purity : Re-crystallize the compound and reacquire data under standardized conditions (e.g., solvent, temperature) .
- Collaborative Verification : Share samples with independent labs for comparative analysis (see Acta Crystallographica protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
